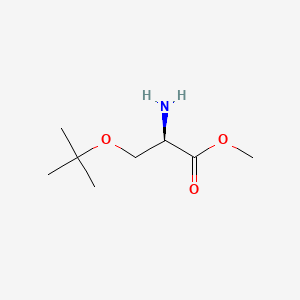

Methyl (2R)-2-amino-3-(tert-butoxy)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPLCPGTJXFNH-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of Methyl 2r 2 Amino 3 Tert Butoxy Propanoate in Contemporary Organic Synthesis Research

Chiral Building Block in Peptide and Peptidomimetic Synthesis

The primary application of Methyl (2R)-2-amino-3-(tert-butoxy)propanoate and its N-protected analogues, such as Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-OH, is in solid-phase peptide synthesis (SPPS). peptide.comnbinno.com In this methodology, the tert-butyl ether protecting the serine side-chain hydroxyl group is crucial. nbinno.com It offers stability against the basic conditions used for the removal of the N-alpha-Fmoc group during chain elongation, yet it can be cleanly removed under the final acidic cleavage conditions that release the peptide from the resin support. peptide.comnbinno.com This dual-protection strategy is fundamental to the successful assembly of complex peptide sequences. nbinno.com

The structural framework of this compound is an ideal starting point for the creation of unnatural or non-proteinogenic amino acids, which are critical components in the development of peptidomimetics and novel pharmaceutical agents. The protected serine backbone allows for selective modification at other positions to introduce new functionalities. For instance, derivatives of this compound can be used to synthesize complex amino acids that are later incorporated into peptides to enhance their stability, conformational properties, or biological activity. The use of amino acid derivatives as building blocks is a recognized route for developing new pharmaceutical agents. nih.gov

The O-tert-butyl protected serine derivative is frequently utilized in the synthesis of complex bioactive peptides and proteins. peptide.com Its stability to various reaction conditions allows for its seamless incorporation into intricate sequences without compromising the sensitive hydroxyl side chain. peptide.com This is essential for synthesizing peptides where the serine residue plays a key role in biological function, such as in phosphorylation sites or hydrogen bonding networks. nbinno.com A patent describes a method for synthesizing a dipeptide module, Fmoc-Ser(tBu)-Cys-OH, which highlights the role of O-tert-butyl serine derivatives in building specific peptide fragments for solid-phase synthesis. google.com Furthermore, research on the synthesis of lantibiotics, a class of antimicrobial peptides, has utilized protected serine derivatives to construct the characteristic thioether ring structures. ucl.ac.uk

Table 1: Protecting Groups in Serine Derivatives for Peptide Synthesis

| N-alpha Protection | Side-Chain (OH) Protection | Cleavage/Deprotection Conditions for Side-Chain | Primary Application |

| Fmoc | tert-Butyl (tBu) | Strong acid (e.g., TFA) | Fmoc-based SPPS peptide.comnbinno.com |

| Boc | Benzyl (Bzl) | Strong acid (e.g., HF) | Boc-based SPPS peptide.comnih.gov |

| Fmoc | Trityl (Trt) | Mild acid | On-resin selective deprotection peptide.com |

Precursor for Natural Products and Analogues

The chiral nature and defined functional groups of this compound make it a valuable precursor in the stereoselective synthesis of natural products and their analogues.

This compound serves as a key chiral starting material in the multi-step synthesis of various biologically active molecules. Its inherent stereochemistry is transferred to the final product, avoiding the need for complex asymmetric synthesis steps later on. For example, enantiomerically pure L-O-tert-butyl serine methyl ester has been used as a starting material in the synthesis of serine-based cationic gemini (B1671429) surfactants, which are studied for their ability to form aggregates with monoolein (B16389) for DNA complexation. nih.gov

While not a direct, large-scale industrial precursor, chiral building blocks derived from amino acids like serine are fundamental to the synthesis of the β-lactam core of many antibiotics, including carbapenems and penems. nih.gov The synthesis of these complex antibacterial agents relies on stereochemically defined precursors to construct the intricate heterocyclic systems responsible for their biological activity. Research into β-lactam pseudopeptides has utilized dibenzyl-protected serine-containing dipeptides as key intermediates, demonstrating the importance of protected serine derivatives in this area of synthesis. nih.gov

Intermediate in Medicinal Chemistry Research

In medicinal chemistry, this compound functions as a versatile pharmaceutical intermediate. codeconcepts.co.in Its structure allows for a wide range of chemical modifications, making it a valuable scaffold for building libraries of compounds for drug discovery programs. For example, a patent for agents used in treating proliferative diseases describes a reaction where S-(O-tert-butyl)serine methyl ester hydrochloride is used as a reactant in a reductive amination step to build a larger, more complex molecule. google.comgoogleapis.comambeed.com This illustrates its role as a foundational piece in constructing novel therapeutic candidates. The compound's derivatives are also used to create specialized reagents, such as Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, an alanine (B10760859) derivative used in research. nih.govmedchemexpress.com

Design and Synthesis of Drug Candidates and Precursors

The structural framework of this compound is frequently incorporated into the design and synthesis of novel drug candidates and their essential precursors. The inherent chirality of the molecule is crucial for biological activity, as enantiomeric forms of a drug can have vastly different pharmacological effects. Synthetic chemists utilize this compound as a foundational element to construct more complex molecules with potential therapeutic applications.

Its role as a precursor is evident in the synthesis of various amino acid derivatives and peptide fragments. evitachem.com The Boc-protected amine and methyl ester allow for controlled peptide bond formation and chain elongation, which are fundamental steps in the synthesis of peptide-based drugs. Furthermore, the side chain can be modified to introduce different functionalities, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies. For instance, derivatives of this compound are used to synthesize complex heterocyclic amino acids, such as selenazoles, which are then explored for their biological properties. mdpi.com The synthesis of these intricate molecules often begins with a protected amino acid backbone to ensure the final product has the correct stereochemical configuration for interaction with biological targets. evitachem.comevitachem.com

| Precursor/Derivative Class | Synthetic Application | Potential Therapeutic Area | Reference Compound Example |

|---|---|---|---|

| Peptide Fragments | Used in solid-phase or solution-phase peptide synthesis to build larger peptide chains. | Hormone analogs, enzyme inhibitors, antibiotics. | Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride evitachem.com |

| Heterocyclic Amino Acids | Serves as a chiral backbone for the construction of novel heterocyclic systems like selenazoles. mdpi.com | Anticancer, antimicrobial, antiviral agents. | Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate mdpi.com |

| Complex Non-natural Amino Acids | Acts as a starting material for multi-step syntheses of structurally complex amino acids. | Metabolic disorders, neurological diseases. | Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-chloro-4-(4-hydroxy-3-iodo-5-methylphenoxy)-5-iodophenyl)propanoate pharmaffiliates.com |

| Oxopyrrolidine Derivatives | Incorporated into syntheses to create pyrrolidine-containing structures. nih.gov | Central nervous system agents, anti-inflammatory drugs. | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate nih.gov |

Structural Motifs for Enzyme Inhibitor Development

The precise three-dimensional structure of this compound makes it an excellent scaffold for designing enzyme inhibitors. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity; they are a cornerstone of modern pharmacology. By modifying the core structure of this amino acid, researchers can create molecules that mimic the natural substrate of an enzyme, allowing them to fit into the enzyme's active site and block its function.

Aminophosphonates, which are structural analogs of amino acids, are known to act as potent enzyme inhibitors due to their tetrahedral geometry resembling the transition state of peptide bond hydrolysis. mdpi.com Syntheses of these inhibitors can start from chiral amino acid precursors to ensure the correct stereochemistry for enzyme binding. Furthermore, in structure-based drug design, the specific side chain and functional groups of the amino acid derivative can be tailored to maximize interactions with the target enzyme. For example, research into inhibitors for methyltransferases like METTL3 involves the rational design of small molecules that fit into the S-adenosyl methionine (SAM) binding pocket, where amino acid-like scaffolds are a common starting point. uzh.ch The development of such inhibitors relies on creating a motif that is both complementary to the enzyme's active site and synthetically accessible, a role for which protected amino acids are well-suited.

| Inhibitor Class | Mechanism of Action | Target Enzyme Family | Relevance of Chiral Precursor |

|---|---|---|---|

| Peptidomimetics | Mimic the peptide substrate of an enzyme, acting as a competitive inhibitor. | Proteases, Kinases | Ensures correct stereochemistry for binding to the enzyme's active site. |

| Aminophosphonate Analogs | Act as transition-state analogs for enzymes that process amino acids or peptides. mdpi.com | Peptidases, Transferases | The R-configuration is critical for mimicking the natural L-amino acid substrate's transition state. |

| Methyltransferase Inhibitors | Designed to fit into the cofactor binding site, preventing the transfer of a methyl group. uzh.ch | METTL3, Histone Methyltransferases | Provides a core scaffold that can be elaborated with functional groups to interact with specific residues in the binding pocket. |

Development of Novel Chiral Ligands and Organocatalysts

In the field of asymmetric synthesis, the creation of chiral molecules with a high degree of stereochemical purity is paramount. This compound is a valuable resource for the development of new chiral ligands and organocatalysts. Chiral ligands coordinate to metal centers to create catalysts that can induce enantioselectivity in a wide range of chemical transformations. Organocatalysts, on the other hand, are small, metal-free organic molecules that can catalyze stereoselective reactions.

Amino acids and their derivatives are privileged structures in catalysis because their chirality is readily available and can be easily incorporated into larger, more complex ligand frameworks. mdpi.com For example, they can be used to synthesize Schiff base ligands, which, when complexed with metals like Nickel(II), form catalysts for the asymmetric synthesis of other, non-natural amino acids. mdpi.com The stereochemical outcome of the catalyzed reaction is directly influenced by the chirality of the ligand. Similarly, amino acids themselves or their simple derivatives can function as organocatalysts, often activating substrates through the formation of transient iminium or enamine intermediates. mdpi.com The use of β-amino acids as organocatalysts in asymmetric Michael additions highlights the potential of amino acid scaffolds beyond the common α-amino acids. mdpi.com

| Catalyst Type | Description | Typical Reaction | Role of the Amino Acid Derivative |

|---|---|---|---|

| Chiral Metal-Ligand Complex | A metal center coordinated by a chiral ligand, often derived from an amino acid. mdpi.commdpi.com | Asymmetric alkylation, hydrogenation, cyclization. | Provides the source of chirality, directing the stereochemical outcome of the reaction. |

| Organocatalyst | A metal-free small organic molecule that catalyzes a reaction. mdpi.com | Asymmetric Michael addition, aldol (B89426) reaction. | Functions as the entire catalyst, utilizing its amino and acid groups to activate substrates. |

| Peptide-Based Catalyst | Short peptides used as ligands or catalysts, where the sequence and chirality of each amino acid contribute to the catalytic activity. mdpi.com | Enantioselective conjugate additions. | Contributes to a well-defined chiral microenvironment around the catalytic site. |

Creation of Fluorescent Amino Acids and Biochemical Probes

Fluorescent amino acids are powerful tools used to study biological systems. They can be incorporated into peptides and proteins, acting as site-specific probes to monitor protein conformation, dynamics, and interactions through fluorescence spectroscopy. gla.ac.uk this compound and similar protected amino acids serve as ideal starting materials for the synthesis of these molecular probes.

The general strategy involves chemically coupling a fluorophore (a fluorescent molecule) to the side chain or terminus of the amino acid. The protecting groups on the amino acid precursor are essential for directing the reaction to the desired position and preventing unwanted side reactions. For example, a fluorescent amino acid named Dad (dimethylaminoacridonylalanine) was synthesized through a multi-step process starting from a protected tyrosine methyl ester, which involved cross-coupling and cyclization reactions. nih.gov Another approach involves using diamino acid precursors, where one amino group is protected (e.g., with Boc) while the other is free to react with a fluorescent dye. rsc.org This modular synthesis allows for the creation of a diverse library of fluorescent D-amino acids (FDAAs) with different colors (blue, green, red) that can be used to visualize bacterial cell wall synthesis in real-time. nih.govresearchgate.net These probes are incorporated into the peptidoglycan, providing a direct readout of bacterial growth and division. nih.gov

| Fluorescent Probe | Fluorophore | Precursor Type | Application | Spectroscopic Properties (λabs/λem) |

|---|---|---|---|---|

| Dad (dimethylaminoacridonylalanine) | Acridone | Protected Tyrosine Derivative | Biophysical studies (FRET, FP), imaging. nih.gov | ~390 nm / ~520 nm |

| HADA (HCC-amino-D-alanine) | Hydroxycoumarin | Diamino Acid | Probing peptidoglycan synthesis (blue). researchgate.net | ~405 nm / ~450 nm |

| NADA (NBD-amino-D-alanine) | Nitrobenzoxadiazole | Diamino Acid | Probing peptidoglycan synthesis (green). researchgate.net | ~460 nm / ~520 nm |

| Boc-Dap-based FAAs | Pyrene, Coumarin, NBD | Boc-Diaminopropanoic acid (Boc-Dap-OH) rsc.org | Incorporation into peptides via ribosome-mediated synthesis. rsc.org | Varies with fluorophore |

Analytical and Computational Studies on Methyl 2r 2 Amino 3 Tert Butoxy Propanoate and Its Derivatives

Spectroscopic Characterization Methodologies in Academic Research

The structural elucidation and confirmation of stereochemistry for chiral molecules like Methyl (2R)-2-amino-3-(tert-butoxy)propanoate are critically dependent on a suite of advanced spectroscopic techniques. In academic and industrial research, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Electronic Circular Dichroism (ECD) are routinely employed to provide a comprehensive characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the compound's constitution and stereochemistry.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbons of the ester and the tert-butoxycarbonyl group would appear at the downfield end of the spectrum, while the aliphatic carbons would resonate at higher field.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα (CH-N) | ~4.2 - 4.5 | Doublet of doublets | ~3-5, ~7-9 |

| Hβ (CH₂-O) | ~3.5 - 3.8 | Multiplet | - |

| O-CH₃ (ester) | ~3.7 | Singlet | - |

| C(CH₃)₃ (tert-butyl) | ~1.4 | Singlet | - |

| N-H | Variable | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 - 173 |

| C=O (carbamate) | ~155 - 157 |

| C (CH₃)₃ | ~80 - 82 |

| Cα (CH-N) | ~53 - 56 |

| Cβ (CH₂-O) | ~65 - 68 |

| O-C H₃ (ester) | ~52 - 54 |

| C(C H₃)₃ | ~28 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the precise molecular formula of this compound. This is a crucial step in confirming the identity of a newly synthesized compound or an isolated natural product.

Using techniques like electrospray ionization (ESI), the molecule is gently ionized, typically forming a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolving power of the mass analyzer then allows for the differentiation between molecules with the same nominal mass but different elemental compositions. For a derivative of this compound, the calculated mass for C₁₃H₁₇NaNO₂ ([M+Na]⁺) was 242.1157, with the found mass being 242.1154, demonstrating the high accuracy of this technique. st-andrews.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the amine group. Strong absorptions around 1740 cm⁻¹ and 1710 cm⁻¹ would correspond to the C=O stretching vibrations of the ester and the carbamate (B1207046) groups, respectively. C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region. st-andrews.ac.ukdocbrown.info The region between 1500 and 400 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its definitive identification. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Amine | N-H stretch | ~3300 - 3500 |

| Ester | C=O stretch | ~1735 - 1750 |

| Carbamate | C=O stretch | ~1690 - 1715 |

| Alkyl groups | C-H stretch | ~2850 - 3000 |

| Ether | C-O stretch | ~1000 - 1300 |

Electronic Circular Dichroism (ECD) for Chiral Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms in the molecule and can be used to determine the absolute configuration of a chiral center.

For this compound, the experimental ECD spectrum would be a unique fingerprint of its (2R) configuration. By comparing the experimental spectrum with the theoretically calculated spectrum for the (2R)-enantiomer, the absolute configuration can be confidently assigned. Computational approaches, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra of chiral molecules. nih.govunits.it The agreement between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Advanced Chiral Analysis Techniques

The enantiomeric purity of a chiral compound is a critical parameter, particularly in the pharmaceutical and fine chemical industries. Advanced chromatographic techniques are employed to separate and quantify the enantiomers of a chiral molecule.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a suitable chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamates) or a macrocyclic glycopeptide, would be selected. sigmaaldrich.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomers. beilstein-journals.org The separated enantiomers are then detected by a UV detector, and the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. This method provides a highly accurate and precise determination of the enantiomeric purity of the sample. researchgate.net

Gas Chromatography (GC) on Chiral Stationary Phases

The enantiomeric purity and analysis of chiral compounds like this compound are critical in many scientific fields. Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful technique for the separation and quantification of enantiomers. uni-muenchen.de Due to the high efficiency and sensitivity of GC, it allows for rapid and accurate determination of enantiomeric ratios. uni-muenchen.de

For amino acid derivatives, direct analysis by GC is often challenging due to their polarity and low volatility. sigmaaldrich.com Therefore, derivatization of polar functional groups, such as the primary amine, is a common prerequisite. sigmaaldrich.com While the subject compound is already esterified and has a bulky tert-butyl ether group, the amino group may still require derivatization (e.g., acylation) to improve its chromatographic behavior and prevent peak tailing. nih.gov

The separation of enantiomers is achieved through transient, diastereomeric interactions between the chiral analyte and the chiral stationary phase. uni-muenchen.de The difference in the stability of these diastereomeric complexes leads to different retention times, allowing for their separation. uni-muenchen.de A variety of CSPs have been developed and are effective for the resolution of amino acid derivatives.

Key types of Chiral Stationary Phases used for amino acid derivatives include:

Cyclodextrin-based CSPs : Derivatized cyclodextrins coated on a polysiloxane backbone are among the most widely used CSPs in gas chromatography. gcms.czresearchgate.net Modifications, such as permethylation or acylation of the cyclodextrin (B1172386) hydroxyl groups, create chiral cavities that can include the analyte, leading to enantioseparation based on the fit and interaction strength. gcms.cz Phases like Rt-βDEX (based on beta-cyclodextrin) and Rt-gamma-DEX (based on gamma-cyclodextrin) have shown effectiveness for resolving a wide range of chiral molecules, including amino acid esters. nih.govgcms.cz

Amino Acid Derivative CSPs : These phases consist of a chiral selector, often an amino acid derivative itself, covalently bonded to a polysiloxane polymer backbone. uni-muenchen.de A classic example is Chirasil-Val, which incorporates L-valine as the chiral selector. nih.govumich.edu This type of CSP separates enantiomers primarily through hydrogen bonding interactions between the stationary phase and the analyte. umich.edu The immobilization of the selector onto the polymer backbone enhances thermal stability and reduces column bleed, making these columns suitable for GC-Mass Spectrometry (GC-MS) applications. uni-muenchen.de

The selection of the appropriate CSP and derivatization method is crucial for achieving optimal separation of the enantiomers of this compound and its derivatives.

| Chiral Stationary Phase (CSP) Type | Common Examples | Primary Separation Mechanism | Applicability to Amino Acid Derivatives |

|---|---|---|---|

| Cyclodextrin-Based | Derivatized β- and γ-cyclodextrins (e.g., Rt-βDEXsm, Rt-gamma-DEXsa) | Inclusion complexation, dipole-dipole interactions, hydrogen bonding | Widely used for N-acyl amino acid esters, providing excellent resolution for many derivatives. nih.govgcms.cz |

| Amino Acid-Based | Chirasil-Val (L-valine-tert-butylamide polysiloxane) | Hydrogen bonding (three-point interaction model), dipole-dipole interactions | Specifically designed for amino acids; highly effective for N-acyl amino acid esters. nih.govumich.edu |

| Chiral Ionic Liquids (CILs) | Amino acid t-butyl ester salts | Diastereomeric interactions, hydrogen bonding, π-π stacking | Demonstrated chiral recognition ability, showing promise as future thermally stable GC phases. wiley.com |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide invaluable insights into the molecular properties, behavior, and reactivity of chemical compounds, complementing experimental data. For this compound and its derivatives, these approaches can elucidate reaction mechanisms, predict conformational preferences, and guide the design of new molecules with desired activities.

Quantum Mechanical (QM) Calculations for Reaction Mechanism Elucidation

Quantum mechanical calculations are employed to model the electronic structure of molecules and compute their energies, geometries, and other properties. These methods are particularly powerful for elucidating complex reaction mechanisms at the atomic level. For derivatives of serine, such as this compound, QM can be used to investigate synthetic pathways, enzymatic transformations, and degradation processes. nih.govresearchgate.net

For instance, in studying a synthetic reaction, QM methods like Density Functional Theory (DFT) can be used to:

Model Reactant and Product Geometries : Optimize the three-dimensional structures of starting materials, intermediates, transition states, and products.

Elucidate Transition States : Identify the high-energy transition state structures that connect reactants to products. Analyzing these structures reveals the key bond-forming and bond-breaking events that define the mechanism.

In the context of enzymatic reactions, such as those catalyzed by serine hydrolases, QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used. nih.gov In this approach, the active site of the enzyme and the substrate are treated with high-level QM calculations, while the rest of the protein and solvent are modeled using more computationally efficient MM methods. This allows for the simulation of reactions within the complex biological environment of an enzyme. nih.gov

| QM Calculation Type | Information Obtained | Application to Reaction Mechanisms |

|---|---|---|

| Geometry Optimization | Lowest energy 3D structures of molecules | Provides stable structures for reactants, intermediates, and products. |

| Frequency Calculation | Vibrational frequencies, zero-point energies, thermal corrections | Confirms optimized structures as minima or transition states and provides thermodynamic data. |

| Transition State Search | Structure and energy of the reaction's activation barrier | Identifies the critical point of the reaction, elucidating the bond rearrangement process. nih.gov |

| Reaction Pathway Following (IRC) | Connects a transition state to its corresponding reactants and products | Confirms that a found transition state correctly links the intended species on the potential energy surface. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the dynamic behavior and conformational landscape of a molecule in a specific environment, such as in an aqueous solution. nih.gov For a flexible molecule like this compound, MD is essential for understanding its conformational preferences, which are dictated by the rotation around its single bonds.

A typical all-atom MD simulation protocol involves several stages: nih.govnih.gov

System Setup : The molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water), and ions are added to neutralize the system.

Energy Minimization : The initial system's energy is minimized to remove any unfavorable atomic clashes or steric strain.

Equilibration : The system is gradually heated to the desired temperature and then simulated under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize. This ensures the system is in a thermally equilibrated state. nih.gov

Production Run : A long simulation is performed to generate a trajectory for analysis. This trajectory is a record of the positions and velocities of all atoms at regular time intervals. nih.gov

Analysis of the MD trajectory can reveal key structural information, such as the distribution of backbone dihedral angles (Φ and Ψ), the orientation of the bulky tert-butyl group, and the formation of intramolecular hydrogen bonds. nih.gov This information is crucial for understanding how the molecule interacts with other molecules, such as solvent or a biological receptor. The choice of force field (e.g., AMBER, CHARMM, OPLS), which is a set of parameters describing the potential energy of the system, is critical for the accuracy of the simulation. mdpi.comnih.gov

| MD Simulation Stage | Purpose | Key Parameters |

|---|---|---|

| System Setup | Prepare the initial coordinates of the molecule and solvent. | Force Field (e.g., AMBER, CHARMM), Water Model (e.g., TIP3P), Box Size. mdpi.comnih.gov |

| Energy Minimization | Remove steric clashes and high-energy contacts. | Algorithm (e.g., Steepest Descent), Energy tolerance. |

| Equilibration (NVT/NPT) | Bring the system to the target temperature and pressure. | Thermostat, Barostat, Simulation time. nih.gov |

| Production | Generate a trajectory for conformational sampling and analysis. | Simulation length (ns to μs), Time step (fs), Ensemble (NPT/NVT). nih.gov |

| Analysis | Extract structural and dynamic information from the trajectory. | RMSD, RMSF, Dihedral angle distributions, Hydrogen bond analysis. mdpi.com |

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) methods, has become a cornerstone of modern medicinal chemistry for predicting the activity of novel compounds. mdpi.com For a series of derivatives based on the this compound scaffold, QSAR can be a powerful tool to guide synthetic efforts toward more potent molecules.

The QSAR approach involves creating a mathematical model that correlates variations in the chemical structure of a set of compounds with their measured biological activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. researchgate.netmdpi.com

The general workflow for a 3D-QSAR study is as follows:

Dataset Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is selected. This set is typically divided into a training set for model building and a test set for validation.

Molecular Alignment : All molecules in the dataset are conformationally sampled and aligned in 3D space based on a common substructure. This step is critical as it ensures that the calculated properties are comparable across the series.

Descriptor Calculation : The aligned molecules are placed in a 3D grid. For each molecule, interaction fields (descriptors) are calculated at each grid point. CoMFA typically uses steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

Model Generation and Validation : Statistical methods, such as Partial Least Squares (PLS), are used to create a linear model that correlates the descriptor values with biological activity. The model's predictive power is rigorously assessed using the test set and cross-validation techniques. mdpi.com

The resulting 3D-QSAR model can be visualized as contour maps, which highlight regions in space where modifications to the molecular structure are predicted to increase or decrease activity. researchgate.net For example, a map might show that a bulky, electron-withdrawing group in a specific location is likely to enhance binding to a target receptor.

| Derivative (Hypothetical) | Modification (R-group) | Steric Descriptor | Electrostatic Descriptor | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | -1.2 | +0.5 | 6.5 | 6.4 |

| 2 | -CH₃ | -1.8 | +0.6 | 7.1 | 7.2 |

| 3 | -Cl | -1.5 | -1.1 | 7.8 | 7.7 |

| 4 | -OCH₃ | -2.0 | -0.9 | 7.5 | 7.6 |

| 5 | -CF₃ | -2.5 | -2.3 | 8.3 | 8.4 |

Future Directions and Emerging Research Avenues for Methyl 2r 2 Amino 3 Tert Butoxy Propanoate Research

Innovations in Sustainable and Green Synthesis Methodologies

The chemical industry is increasingly focusing on environmentally benign synthetic processes. Future research on Methyl (2R)-2-amino-3-(tert-butoxy)propanoate is expected to prioritize the development of sustainable and green synthesis methodologies. A significant area of innovation lies in the application of enzymatic catalysis. nih.govpnas.org Biocatalysis, utilizing enzymes such as proteases, can offer highly stereospecific reactions under mild, aqueous conditions, thereby reducing the reliance on hazardous reagents and organic solvents. nih.govresearchgate.net The enzymatic deprotection of amino groups presents a model for greener steps in peptide synthesis. nih.govpnas.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Enzymatic Catalysis | High stereospecificity, mild reaction conditions, reduced use of hazardous chemicals. nih.govpnas.orgresearchgate.net |

| Alternative Solvents | Use of ionic liquids or water to replace traditional organic solvents, improving safety and reducing waste. nih.gov |

| Reusable Catalysts | Development of heterogeneous catalysts that can be easily separated and reused, improving cost-effectiveness and sustainability. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

Expanding Utility in Complex Pharmaceutical Intermediate Manufacturing

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, and by extension, in the manufacturing of peptide-based pharmaceuticals. nih.govresearchgate.netpeptide.com this compound, as a protected amino acid derivative, is a crucial building block in this field. evitachem.com Future research will likely focus on expanding its utility in the synthesis of increasingly complex and novel pharmaceutical intermediates.

This includes its incorporation into non-standard peptides and peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability and target selectivity. The unique stereochemistry of the (2R) configuration is of particular interest for designing molecules with specific biological activities. Furthermore, the development of more efficient coupling strategies and the use of this building block in the synthesis of cyclic peptides, which often exhibit enhanced biological activity and stability, are promising areas of investigation. acs.org

Applications in Advanced Materials Science and Bioconjugation

The field of materials science is increasingly looking towards biologically derived or inspired molecules to create novel materials with advanced functionalities. The unique chemical handles present in this compound make it a candidate for incorporation into new biomaterials and for bioconjugation applications. rsc.orgnih.govacs.org

Future research is anticipated to explore the use of this compound in the synthesis of well-defined bioconjugates, where it can be attached to polymers, nanoparticles, or surfaces to impart specific biological recognition or signaling capabilities. nih.govresearchgate.net The ability to site-specifically incorporate such unnatural amino acids is a powerful tool in creating functional biomaterials for applications in drug delivery, tissue engineering, and diagnostics. nih.gov The development of novel ligation chemistries that are compatible with the protected functional groups of this molecule will be crucial for advancing its use in this area. rsc.org

Integration with Automated Synthesis and Flow Chemistry Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, offering increased speed, efficiency, and reproducibility. pentelutelabmit.comamidetech.com Flow chemistry, in particular, provides precise control over reaction parameters and allows for the seamless integration of multiple synthetic steps. nih.govchimia.chflinders.edu.au A significant future direction for this compound is its integration into these automated platforms.

The development of robust protocols for the use of this building block in automated solid-phase peptide synthesis (SPPS) and other continuous flow processes will enable the rapid production of peptides and other complex molecules. pentelutelabmit.comnih.govdrugtargetreview.com This will not only accelerate drug discovery and development but also facilitate the on-demand synthesis of personalized medicines. Research in this area will focus on optimizing reaction conditions for flow chemistry, including solvent systems, reaction times, and purification methods. chimia.ch

| Technology | Impact on the Use of this compound |

| Automated Synthesis | Enables high-throughput synthesis of compound libraries for screening and optimization. pentelutelabmit.comamidetech.comdrugtargetreview.com |

| Flow Chemistry | Provides precise control over reaction conditions, leading to higher yields and purity. nih.govchimia.chflinders.edu.aursc.org |

| In-line Analytics | Allows for real-time monitoring and optimization of synthetic processes. chimia.ch |

Development of Novel Stereocontrol Strategies in Related Systems

The precise control of stereochemistry is paramount in the synthesis of biologically active molecules. While methods for the synthesis of chiral amino acids are well-established, there is always a drive to develop more efficient and versatile strategies. Future research will undoubtedly focus on the development of novel stereocontrol strategies for the synthesis of this compound and related β-alkoxy-α-amino acids.

This includes the exploration of new chiral auxiliaries, asymmetric catalysts, and enzymatic methods to achieve even higher levels of stereoselectivity. nih.govnih.govresearchgate.netsemanticscholar.org For instance, methods like the direct aldolization of chiral glycine (B1666218) enolate equivalents have shown promise in the stereocontrolled synthesis of syn-β-hydroxy-α-amino acids, which are structurally related. nih.govnih.gov Adapting and refining such strategies for the synthesis of O-alkylated serine derivatives will be a key area of investigation. Furthermore, the development of methods for the stereoselective deuteration of amino acids could open up new avenues for mechanistic studies and the development of novel therapeutic agents. mdpi.com

Q & A

Q. Why do synthetic yields vary significantly when using different coupling agents (e.g., DCC vs. HATU)?

- Methodological Answer : HATU, a uranium-based reagent, offers higher coupling efficiency for sterically hindered substrates by forming active acyloxyphosphonium intermediates. DCC may fail due to poor solubility or side reactions (e.g., urea precipitation). Yield optimization requires screening bases (e.g., DIEA vs. DMAP) and reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.